molecular formula C10H11FO3 B6326631 2-Fluoro-5-isopropoxybenzoic acid CAS No. 219939-05-6

2-Fluoro-5-isopropoxybenzoic acid

Cat. No.: B6326631
CAS No.: 219939-05-6
M. Wt: 198.19 g/mol
InChI Key: NLLGWBJJOJKWKN-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropoxybenzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the aromatic ring. This compound serves as a specialized intermediate in pharmaceutical and agrochemical research, though its commercial availability has been discontinued, as noted in supplier catalogs . Its molecular formula is inferred as C₁₀H₁₁FO₃, with a molecular weight approximating 198.19 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGWBJJOJKWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and isopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Fluoro-5-isopropoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents Functional Groups Molecular Formula Key Applications
2-Fluoro-5-isopropoxybenzoic acid F (2), -OCH(CH₃)₂ (5) Carboxylic acid, Ether C₁₀H₁₁FO₃* Pharmaceutical intermediates
5-Bromo-2,4-difluorobenzoic acid Br (5), F (2,4) Carboxylic acid, Halogens C₇H₃BrF₂O₂ Agrochemical synthesis
2-Fluoro-5-formylbenzoic acid F (2), -CHO (5) Carboxylic acid, Aldehyde C₈H₅FO₃ Organic synthesis, ligand design
3-Fluoro-5-isopropylbenzoic acid F (3), -CH(CH₃)₂ (5) Carboxylic acid, Alkyl C₁₀H₁₁FO₂ Material science
5-Fluoro-2-hydroxybenzoic acid F (5), -OH (2) Carboxylic acid, Phenol C₇H₅FO₃ Fluorinated intermediates

*Inferred based on structural analogs.

  • Halogen vs.
  • Electronic Effects : The electron-withdrawing fluorine and ether groups influence the acidity of the carboxylic acid (pKa ~2.5–3.5), whereas hydroxyl or aldehyde substituents increase solubility in polar solvents .

Biological Activity

2-Fluoro-5-isopropoxybenzoic acid, with the CAS Number 219939-05-6, is a benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological significance.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a fluorine atom at the ortho position of the benzoic acid ring and an isopropoxy group at the para position. The compound's molecular structure can be represented as follows:

  • Molecular Formula : C12H13O3F
  • Molecular Weight : 224.23 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, particularly in the context of central nervous system (CNS) disorders and inflammation.

1. S1P Receptor Agonism

A study highlighted the role of sphingosine-1-phosphate (S1P) receptors in CNS functions. The compound has been evaluated for its ability to act as an agonist for S1P receptors, particularly S1P5, which is involved in myelination processes. Agonism of this receptor may provide therapeutic benefits for demyelinating diseases such as Multiple Sclerosis (MS) by promoting oligodendrocyte survival and function .

2. Inhibition of DYRK1A/B Kinases

Recent findings suggest that fluorinated derivatives similar to this compound can inhibit DYRK1A/B kinases, which play a critical role in neuroinflammation and neuronal survival. Inhibition of these kinases may tilt the balance towards regulatory T cell differentiation, reducing inflammatory responses in neurodegenerative conditions .

Case Study 1: CNS Applications

In a pilot study using rodent models, compounds structurally related to this compound demonstrated significant uptake in brain tissues when administered via PET imaging techniques. The results indicated effective blood-brain barrier penetration, suggesting potential applications in treating CNS disorders .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with neuroinflammation. This suggests a promising avenue for therapeutic interventions in conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism of ActionReference
S1P Receptor AgonismPromotes oligodendrocyte survival
DYRK1A/B InhibitionReduces neuroinflammation
CNS UptakeEffective blood-brain barrier penetration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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